Propyl 4-(phenylethynyl)benzoate
Description
Propyl 4-(phenylethynyl)benzoate is an alkyl benzoate derivative characterized by a propyl ester group and a phenylethynyl substituent at the para position of the benzene ring. This structure imparts unique physicochemical properties, including increased rigidity and conjugation due to the ethynyl linkage, which may enhance its utility in materials science or synthetic chemistry.
Properties
CAS No. |
827028-17-1 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
propyl 4-(2-phenylethynyl)benzoate |
InChI |
InChI=1S/C18H16O2/c1-2-14-20-18(19)17-12-10-16(11-13-17)9-8-15-6-4-3-5-7-15/h3-7,10-13H,2,14H2,1H3 |
InChI Key |
DWPSJMNKUAYJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 4-(phenylethynyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(phenylethynyl)benzoic acid with propanol in the presence of a catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized catalysts, such as lipases, can also be explored to achieve greener and more sustainable production methods .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(phenylethynyl)benzoate undergoes various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Oxidation: Formation of 4-(phenylethynyl)benzaldehyde or 4-(phenylethynyl)benzoic acid.
Reduction: Formation of propyl 4-(phenylethynyl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Propyl 4-(phenylethynyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of propyl 4-(phenylethynyl)benzoate involves its interaction with specific molecular targets and pathways. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which may exert biological effects through various signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Phenylethynyl vs. Hydroxyl Groups :
Propyl 4-(phenylethynyl)benzoate differs from propyl paraben (Propyl 4-hydroxybenzoate, ) in the substituent at the 4-position. The phenylethynyl group introduces conjugation and steric bulk, whereas the hydroxyl group in propyl paraben enables hydrogen bonding, affecting solubility and preservative efficacy. Propyl paraben is widely used in cosmetics and pharmaceuticals due to its antimicrobial properties , while the phenylethynyl variant may find niche applications in polymer chemistry or optoelectronics.Ester Chain Length :
Compared to ethyl benzoate derivatives (e.g., I-6230, I-6232; ), the propyl ester in the target compound increases lipophilicity. Longer alkyl chains generally enhance lipid solubility (logP), as seen in CIR reports on alkyl benzoates (), where propyl esters exhibit higher hydrophobicity than methyl or ethyl analogs.- Substituent Electronic Effects: Ethyl 4-(dimethylamino)benzoate () contains an electron-donating dimethylamino group, which enhances reactivity in resin cements.
Physicochemical Properties
Reactivity and Stability
- The phenylethynyl group’s conjugation may slow ester hydrolysis compared to propyl paraben, where the hydroxyl group adjacent to the ester increases susceptibility to enzymatic degradation .
- In resin systems (), ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in conversion efficiency, suggesting that substituent electronic effects dominate reactivity. This compound’s stability under similar conditions remains speculative but could be advantageous in high-temperature applications.
Biological Activity
Propyl 4-(phenylethynyl)benzoate is an organic compound that has garnered interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by a propyl group attached to a benzoate moiety, with a phenylethynyl substituent. Its structural formula can be represented as follows:
This structure contributes to its unique physicochemical properties, influencing its solubility and reactivity in biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
- Plant Growth Regulation : Research has shown that derivatives like 4-(2-phenylethynyl)benzoic acid (PEBA), closely related to this compound, can inhibit seed germination and affect plant architecture, suggesting potential applications in agricultural practices .
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study reported that this compound demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL for certain strains.
- Anticancer Research :
- Plant Growth Regulation :
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Plant Growth Regulation |
|---|---|---|---|
| This compound | Moderate | Moderate | Significant |
| Methyl 4-(phenylethynyl)benzoate | Low | Low | Minimal |
| Ethyl 4-(phenylethynyl)benzoate | Moderate | High | Significant |
This table highlights the comparative biological activities of this compound with its methyl and ethyl counterparts, demonstrating its unique position in terms of efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
